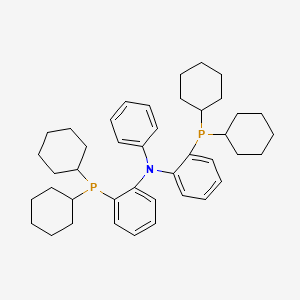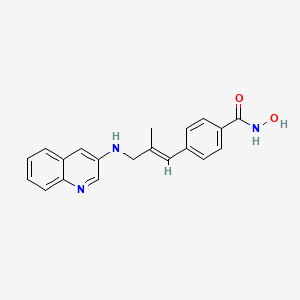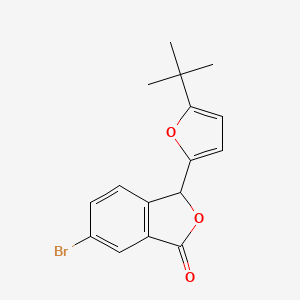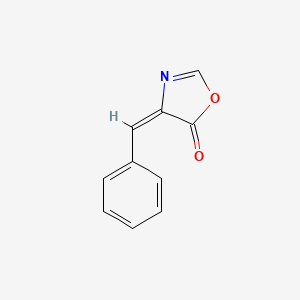
4-Benzylideneoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylideneoxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The structure of this compound includes a benzylidene group attached to the oxazolone ring, which imparts unique chemical properties and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylideneoxazol-5(4H)-one can be synthesized through various methods. One common approach involves the reaction of hippuric acid with aldehydes in the presence of acetic anhydride and a catalyst such as dodecatungstophosphoric acid . Another method involves the use of microwave irradiation to facilitate the reaction between hippuric acid and aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzylideneoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Benzylideneoxazol-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and amino acids.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Benzylideneoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and may interfere with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
4-Benzylideneoxazol-5(4H)-one can be compared with other similar compounds, such as:
Oxazol-5(4H)-ones: These compounds share the same core structure but may have different substituents, leading to variations in reactivity and biological activity.
Benzoxazolones: These compounds contain a benzene ring fused to the oxazolone ring and exhibit different chemical properties and applications.
The uniqueness of this compound lies in its specific benzylidene substitution, which imparts distinct chemical and biological properties compared to other oxazolones and benzoxazolones .
Properties
CAS No. |
5839-91-8 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(4E)-4-benzylidene-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H7NO2/c12-10-9(11-7-13-10)6-8-4-2-1-3-5-8/h1-7H/b9-6+ |
InChI Key |
IZKYDJIWHDHZOH-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

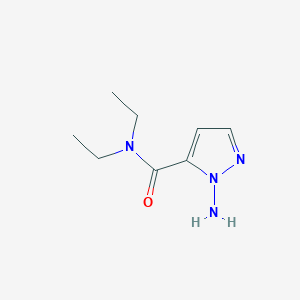
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)
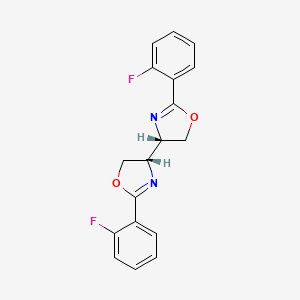
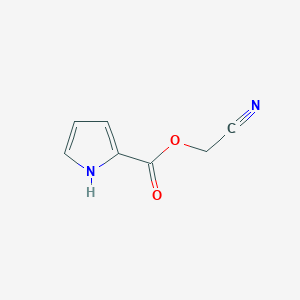
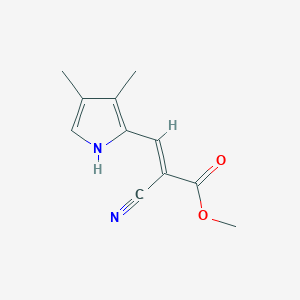
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
